molecular formula C14H23N5O B6769822 N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide

N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide

Cat. No.: B6769822
M. Wt: 277.37 g/mol
InChI Key: AOVHPTWVRGKARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide is a complex organic compound that features a tetrazole ring and a decahydronaphthalene backbone

Properties

IUPAC Name

N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-19-13(16-17-18-19)9-15-14(20)12-7-6-10-4-2-3-5-11(10)8-12/h10-12H,2-9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVHPTWVRGKARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CNC(=O)C2CCC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the decahydronaphthalene backbone. One common method for synthesizing tetrazole derivatives is the [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction often requires the in situ generation of hydrazoic acid, which can be hazardous and requires careful handling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction parameters precisely. Additionally, the use of safer and more efficient reagents and catalysts would be prioritized to minimize risks and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. Additionally, the decahydronaphthalene backbone provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyltetrazol-5-yl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxamide is unique due to its combination of a tetrazole ring and a decahydronaphthalene backbone. This structural combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

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